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Core Issue: Placebo Effect in the REACH Trial

The central finding from the latest data is that the Phase 3 REACH trial did not achieve its primary or

secondary endpoints. A primary reason was an unexpected improvement in the placebo group that

contradicted natural history data [1].

The table below summarizes the key results that confounded the trial:

Losmapimod Group (Change Placebo Group (Change P-
Outcome Measure . .

from Baseline) from Baseline) value
Reachable +0.013 (x0.007) +0.010 (x0.007) 0.75
Workspace (RWS)
Muscle Fat Infiltration  +0.42% +0.576% 0.16
(MFI)
Shoulder Abductor +9.63% +2.24% 0.51

Strength
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This data shows that while participants on lesmapimod improved slightly, the placebo group also improved,
resulting in no statistically significant difference between them. This was unexpected, as natural history
studies and the earlier Phase 2b trial (ReDUX4) consistently showed a decline in untreated individuals over

time [1]. The improvement in the placebo group made it impossible to detect a drug-related effect.

Methodologies for Managing Placebo Effects

The losmapimod program highlights several methodological considerations for designing robust FSHD

clinical trials.

e Choice of Endpoint: The REACH trial used Reachable Workspace (RWS) as the primary functional
endpoint. While objective, the trial's results suggest this measure may be susceptible to practice
effects or variability in slower-progressing populations. Future trials might consider this and potentially
use a combination of endpoints [1].

e Trial Population: The average age of participants in the REACH trial was in the fifties. One analysis
suggests that targeting a younger population with more recent diagnoses and potentially faster
disease progression might make it easier to detect a treatment effect against a background of natural
decline, rather than stability or improvement [1].

e Data Analysis Methods: In the Phase 2b ReDUX4 trial, RWS scores for dominant and non-dominant
arms were analyzed separately, with a larger drug effect seen in the non-dominant arm. In contrast,
the Phase 3 REACH trial combined scores from both arms, which may have diluted the treatment
effect [1]. Future trials should carefully consider how to analyze limb-specific data.

Experimental Protocols for Key Assessments

For researchers designing trials, here are the protocols for the key outcomes used in the losmapimeod studies.

¢ Reachable Workspace (RWS): This is an objective, instrumented measure of upper extremity
function. Participants wear a sensor on their arm and are instructed to reach as far as they can in
multiple directions within their workspace. The percentage of a normalized arm reach volume that
they can achieve is calculated, providing a 3D map of functional shoulder girdle movement [1].

¢ Muscle Fat Infiltration (MFI): This is assessed quantitatively using T1-weighted or Dixon MRI
sequences. Muscles of interest (e.g., in the shoulder or leg) are imaged, and the fat signal fraction
within the muscle tissue is calculated. This provides a sensitive, structural biomarker of disease
progression [2] [1].

¢ Patient-Reported Outcomes (PROSs): The trials used the Patient Global Impression of Change
(PGIC) and the Neuro-QoL Upper Extremity scale. The PGIC is a single question where patients
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rate their overall improvement or deterioration on a 7-point scale. The Neuro-QoL is a standardized
guestionnaire that assesses the impact of health conditions on the ability to perform upper limb tasks.

Visualizing the Trial Design and Outcome Relationships

The following diagram illustrates the pathway from trial design to the confounding outcome related to the

placebo effect, integrating the key factors discussed.
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The losmapimod clinical program offers a critical case study. Although the drug was safe and well-tolerated,
the ultimate lesson for the research community is the paramount importance of trial design, participant
selection, and endpoint analysis in detecting a true treatment effect over a variable and potent placebo

response [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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